molecular formula C26H31NO3 B5002941 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

Cat. No.: B5002941
M. Wt: 405.5 g/mol
InChI Key: WEHGXEFRQQZVBQ-UHFFFAOYSA-N
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Description

16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is a complex organic compound characterized by its tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetracyclic Core: This step involves the cyclization of precursor molecules under specific conditions, often using catalysts to facilitate the formation of the tetracyclic structure.

    Introduction of Functional Groups: The bis(2-methylpropyl)carbamoyl group is introduced through a series of reactions, including amide formation and subsequent modifications.

    Final Modifications: The carboxylic acid group is introduced in the final steps, often through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[66202,7

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its tetracyclic structure could be useful in developing new materials with specific mechanical or electronic properties.

    Biological Research: The compound can be used to study the interactions between complex organic molecules and biological systems.

Mechanism of Action

The mechanism of action of 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
  • 16-(Dimethylcarbamoyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

Uniqueness

16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The bis(2-methylpropyl)carbamoyl group imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

16-[bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-15(2)13-27(14-16(3)4)25(28)23-21-17-9-5-7-11-19(17)22(24(23)26(29)30)20-12-8-6-10-18(20)21/h5-12,15-16,21-24H,13-14H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHGXEFRQQZVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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